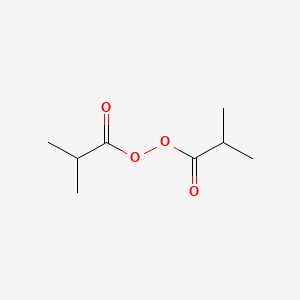
Peroxide, bis(2-methyl-1-oxopropyl)
Cat. No. B1581565
Key on ui cas rn:
3437-84-1
M. Wt: 174.19 g/mol
InChI Key: RPBWMJBZQXCSFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US03985720
Procedure details


The data of Example III shows that the combined use of isobutyric anhydride and hydrogen peroxide in amounts sufficient to produce theoretically 4.0 × 10-4 moles of diisobutyryl peroxide can initiate the polymerization of vinyl chloride at 50° C. The data further shows that the peroxide is exhausted early in the polymerization. The data of Example IV shows that the combined use of diethyl pyrocarbonate and hydrogen peroxide in amounts sufficient to produce theoretically 3.35 × 10-4 moles of diethyl peroxydicarbonate can initiate the polymerization of vinyl chloride at 50° C. and provide high conversions. Thus, by combining the initiation systems of Examples III and IV as, for example, in Example I (4.5 × 10-4 total moles of theoretical initiator), a smooth and continuous polymerization to high conversions is obtained.




Identifiers


|
REACTION_CXSMILES
|
[CH:1](Cl)=[CH2:2].C(O[O:10][C:11](=[O:15])C(C)C)(=O)C(C)C.C([O:21][C:22]([O:24][CH2:25][CH3:26])=[O:23])(=O)OCC.[OH:27]O>>[C:22]([O:21][O:10][C:11]([O:15][CH2:1][CH3:2])=[O:27])([O:24][CH2:25][CH3:26])=[O:23]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(=C)Cl
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C(C)C)(=O)OOC(C(C)C)=O
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(OCC)(=O)OC(=O)OCC
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
OO
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
is exhausted early in the polymerization
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(=O)(OCC)OOC(=O)OCC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
